(4-Chlorophenyl)isobutylamine

Description

(4-Chlorophenyl)isobutylamine, also known as 4-chloro-α-ethylphenethylamine, is a chemical compound belonging to the phenethylamine class. It is an entactogen and stimulant drug, structurally related to para-chloroamphetamine. This compound is known for its psychoactive properties and has been studied for its effects on neurotransmitter systems .

Properties

IUPAC Name |

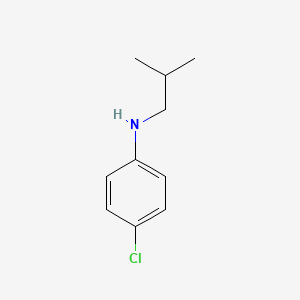

4-chloro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQOMEKCDOOALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)isobutylamine typically involves the alkylation of 4-chlorophenylacetonitrile with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)isobutylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 4-chlorophenylacetone or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorophenylisobutanol or 4-chlorophenylisobutylamine.

Substitution: Formation of 4-methoxyphenylisobutylamine or 4-tert-butylphenylisobutylamine.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)isobutylamine involves the inhibition of serotonin and dopamine reuptake. This compound binds to the transporters responsible for the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects observed with this compound .

Comparison with Similar Compounds

Para-chloroamphetamine: A structurally similar compound with higher potency in inhibiting serotonin and dopamine reuptake.

4-Methylphenylisobutylamine: Another phenethylamine derivative with similar psychoactive properties but different potency and toxicity profiles.

Uniqueness: (4-Chlorophenyl)isobutylamine is unique in its balance of serotonin and dopamine reuptake inhibition, making it less potent but also less neurotoxic compared to para-chloroamphetamine. This makes it a valuable compound for research into the effects of phenethylamine derivatives on neurotransmitter systems .

Biological Activity

(4-Chlorophenyl)isobutylamine is a chemical compound that has garnered interest in pharmacological research due to its potential effects on neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a 4-chlorophenyl group attached to an isobutylamine moiety. Its molecular formula is C10H14ClN. The compound's unique structure allows it to interact with various biological targets, particularly in the central nervous system.

The primary biological activity of this compound is linked to its interaction with neurotransmitter systems, specifically serotonin and dopamine pathways. Key mechanisms include:

- Monoamine Oxidase Inhibition : This compound inhibits monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines such as serotonin and dopamine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the synaptic cleft, potentially influencing mood and behavior.

- Reuptake Inhibition : It also interacts with serotonin and dopamine transporters, affecting their reuptake. Research indicates that this compound has an IC50 of 330 nM for serotonin and 2,343 nM for dopamine reuptake inhibition, making it less potent than some structural analogs like para-chloroamphetamine.

Biological Activity Data

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Serotonin Reuptake IC50 (nM) | Dopamine Reuptake IC50 (nM) | MAO Inhibition | Unique Properties |

|---|---|---|---|---|

| This compound | 330 | 2,343 | Yes | Less potent but potentially less neurotoxic |

| Para-chloroamphetamine | 100 | 500 | Yes | Higher potency in reuptake inhibition |

| 4-Methylphenylisobutylamine | 400 | 2,000 | Yes | Varies in toxicity profiles |

Study on Neurotransmitter Dynamics

A study investigated the effects of this compound on animal models to assess its potential antidepressant properties. The compound was administered in controlled doses, and behavioral assessments indicated increased locomotion and reduced depressive-like behaviors in treated subjects compared to controls. These findings suggest that modulation of serotonin and dopamine levels may contribute to its antidepressant effects.

Synthesis and Application Research

In addition to its pharmacological potential, this compound has been utilized in synthesizing new valine-derived compounds. These compounds were evaluated for antimicrobial activity against aquatic crustaceans like Daphnia magna, revealing promising results that indicate potential applications beyond neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.